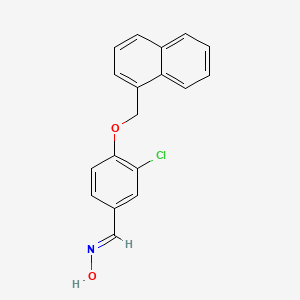

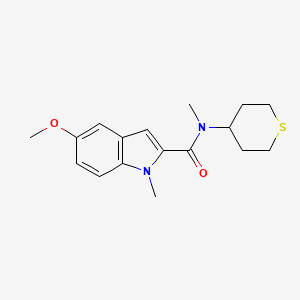

![molecular formula C20H25N3O4 B5524279 N-(2-呋喃甲基)-N'-[1-(4-甲氧基苯甲酰)氮杂环戊烷-3-基]脲](/img/structure/B5524279.png)

N-(2-呋喃甲基)-N'-[1-(4-甲氧基苯甲酰)氮杂环戊烷-3-基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), a known glycogen synthase kinase 3β (GSK-3β) inhibitor. It has been explored for various biochemical applications, including its potential use in positron emission tomography (PET) studies and pharmacological evaluations.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate precursors under controlled conditions. For example, in the synthesis of AR-A014418, key steps included the reaction of desmethyl AR-A014418 with [(11)C]CH(3)I and the preparation of the desmethyl precursor through a novel one-pot reaction involving 2-amino-5-nitrothiazole and TMS-protected 4-hydroxybenzylisocyanate (Vasdev et al., 2005).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography and other spectroscopic techniques. The molecules are typically planar due to the presence of intramolecular N–H···O hydrogen bonds, as seen in related studies (Lough et al., 2010).

Chemical Reactions and Properties

The chemical properties of such urea derivatives are influenced by their molecular structure. The presence of functional groups like nitro-thiazole and methoxybenzyl groups can dictate the reactivity of the compound in various chemical reactions. The planarity and hydrogen bonding patterns also play a crucial role in their chemical behavior.

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are determined through analytical techniques like X-ray diffraction, NMR, and IR spectroscopy. These properties are crucial for understanding the compound's behavior in different environments and its potential applications.

Chemical Properties Analysis

Chemical properties include reactivity, stability, and interaction with other compounds. These properties are explored through various reactions and studies, such as the synthesis of labeled compounds for PET studies or exploring their potential as inhibitors in biochemical pathways (Vasdev et al., 2005).

科学研究应用

脲衍生物的合成和生物学意义

脲衍生物,包括那些结构复杂的脲衍生物,如N-(2-呋喃甲基)-N'-[1-(4-甲氧基苯甲酰)氮杂环戊烷-3-基]脲,具有广泛的生物活性。这些化合物在药物化学中具有重要意义,它们可用作潜在的治疗剂。用于合成脲衍生物的合成方法和化学反应突出了它们在药物设计中的重要性,展示了它们在调节先导分子的选择性、稳定性、毒性和药代动力学特征中的作用。例如,人们探索了源自脲化合物的脲酶抑制剂,因为它们在治疗由尿素分解细菌引起的胃部和尿路感染方面具有潜力。这些抑制剂靶向脲酶,脲酶催化尿素的水解,因此在由幽门螺杆菌和变形杆菌属引起的感染的发病机制中起关键作用 (M. Rosales-Hernández 等人,2022 年; Paulina Kosikowska 和 Łukasz Berlicki,2011 年).

农业和环境应用

在农业中,人们探索了脲衍生物在提高作物氮利用效率中的作用。尿素是化肥中至关重要的氮源,其衍生物有可能提高植物对氮的利用率,从而减少环境污染并增加作物产量。反刍动物瘤胃细菌脲酶对尿素代谢和调节的研究也突出了脲衍生物的农业相关性。它们在提高尿素利用效率方面发挥作用,这对反刍动物的蛋白质需求至关重要 (A. T. M. A. Choudhury 和 I. Kennedy,2004 年; D. Jin 等人,2018 年).

材料科学

在材料科学中,尿素及其衍生物用于聚合物的合成以及各种配方的组分,展示了基于尿素的化合物在创造具有特定性能的材料方面的多功能性。使用对氨基苯甲酸的二价金属盐作为起始材料合成聚合物展示了脲衍生物在材料科学中的潜力 (H. Matsuda,1997 年).

属性

IUPAC Name |

1-(furan-2-ylmethyl)-3-[1-(4-methoxybenzoyl)azepan-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-26-17-9-7-15(8-10-17)19(24)23-11-3-2-5-16(14-23)22-20(25)21-13-18-6-4-12-27-18/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINAHDGQLCRLIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCCCC(C2)NC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)